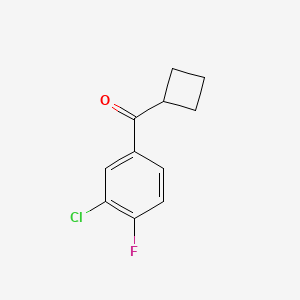

3-Chloro-4-fluorophenyl cyclobutyl ketone

Vue d'ensemble

Description

3-Chloro-4-fluorophenyl cyclobutyl ketone is an organic compound with the molecular formula C11H10ClFO It is a ketone derivative characterized by the presence of a cyclobutyl ring attached to a phenyl ring substituted with chlorine and fluorine atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-fluorophenyl cyclobutyl ketone typically involves the following steps:

Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving suitable precursors.

Substitution Reactions: The phenyl ring is then functionalized with chlorine and fluorine atoms through electrophilic aromatic substitution reactions.

Ketone Formation:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction Products: Alcohol derivatives with the ketone group reduced to a hydroxyl group.

Substitution Products: Phenyl derivatives with different substituents replacing chlorine or fluorine atoms.

Applications De Recherche Scientifique

Medicinal Chemistry

Antitumor Activity:

Research indicates that 3-Chloro-4-fluorophenyl cyclobutyl ketone exhibits potential antitumor properties. It has been studied as an inhibitor of specific enzymes involved in cancer progression. For instance, it has shown effectiveness against certain types of cancer cells by inhibiting the activity of Janus kinases (JAK), which are crucial in cell signaling pathways associated with cancer and inflammatory diseases .

Transglutaminase Inhibition:

This compound has also been identified as a transglutaminase inhibitor. Transglutaminases are enzymes implicated in various pathological conditions, including neurodegenerative diseases and certain cancers. By inhibiting these enzymes, this compound may prevent abnormal protein crosslinking, offering therapeutic potential for related diseases .

Synthetic Applications

Intermediate in Organic Synthesis:

this compound serves as an important synthetic intermediate in the preparation of more complex organic molecules. Its unique cyclobutyl structure allows for various transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals. The compound can undergo reactions such as nucleophilic substitutions and cycloadditions, facilitating the creation of diverse chemical entities .

Material Science:

In material science, this compound can be utilized to develop new materials with desirable properties. Its fluorinated aromatic structure contributes to enhanced thermal stability and chemical resistance, making it suitable for applications in coatings and polymers. The incorporation of such compounds into materials can improve their performance under harsh conditions .

Case Studies

Study on Antitumor Activity:

A study published in a peer-reviewed journal explored the antitumor effects of this compound on human cancer cell lines. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis, suggesting its potential as a lead compound for further development in cancer therapy .

Transglutaminase Inhibition Research:

Another research effort focused on the inhibitory effects of this compound on transglutaminases. The study highlighted its mechanism of action and provided insights into its therapeutic implications for diseases associated with protein misfolding and aggregation, such as Alzheimer's disease .

Mécanisme D'action

The mechanism of action of 3-Chloro-4-fluorophenyl cyclobutyl ketone involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its unique structure allows it to participate in a range of chemical transformations, making it a valuable tool in synthetic chemistry.

Comparaison Avec Des Composés Similaires

- 3-Chloro-4-fluorophenyl cyclopropyl ketone

- 3-Chloro-4-fluorophenyl cyclopentyl ketone

- 3-Chloro-4-fluorophenyl cyclohexyl ketone

Comparison:

- Structural Differences: The primary difference lies in the size of the cycloalkyl ring (cyclobutyl, cyclopropyl, cyclopentyl, cyclohexyl).

- Chemical Properties: These structural variations can lead to differences in reactivity, stability, and physical properties.

- Applications: While all these compounds may be used in similar research contexts, their specific applications can vary based on their unique chemical properties.

3-Chloro-4-fluorophenyl cyclobutyl ketone stands out due to its balanced reactivity and stability, making it a versatile compound in various scientific research fields.

Activité Biologique

3-Chloro-4-fluorophenyl cyclobutyl ketone is an organic compound characterized by the presence of a cyclobutyl ring attached to a ketone functional group, along with a substituted aromatic ring. Its molecular formula is CHClF, and it has a molecular weight of 212.65 g/mol. The unique structural features of this compound, including the chloro and fluoro substituents, contribute to its potential biological activities.

The synthesis of this compound can be achieved through various methods, including:

- Electrophilic Aromatic Substitution : Utilizing chlorination and fluorination reactions to introduce the halogen atoms onto the phenyl ring.

- Cyclobutyl Ring Formation : Employing cyclization reactions to form the cyclobutyl structure adjacent to the ketone group.

These methods highlight the compound's versatility in organic synthesis, particularly in medicinal chemistry where halogenated compounds are often explored for their enhanced biological properties .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- Enzyme Inhibition : The compound may act as an inhibitor by binding to active sites of enzymes, thereby blocking substrate access and reducing enzyme activity. For instance, it has shown potential in inhibiting tyrosinase (EC 1.14.18.1), which is involved in melanin production .

- G-Protein Coupled Receptors : Preliminary studies suggest that similar compounds interact with G-protein coupled receptors, which could provide insights into their pharmacodynamics .

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Preliminary investigations have suggested that this compound may possess antimicrobial effects, making it a candidate for further exploration in infectious disease treatment .

- Anticancer Activity : Similar halogenated phenyl ketones have been studied for their potential anticancer properties. The presence of halogens can enhance the reactivity and binding affinity of these compounds towards cancer-related targets .

Case Studies

-

Tyrosinase Inhibition Study :

- A study demonstrated that incorporating the 3-chloro-4-fluorophenyl fragment into new chemotypes significantly improved inhibition against tyrosinase from Agaricus bisporus. The docking analysis confirmed that this fragment enhances binding affinity, suggesting its importance in developing effective inhibitors .

- Gastrointestinal Cancer Research :

Comparative Analysis

The following table summarizes the biological activities and mechanisms associated with this compound compared to structurally similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Enzyme inhibition, receptor interaction |

| 4-Fluorophenyl derivatives | Anticancer | Enzyme inhibition |

| Other halogenated phenyl ketones | Variable (antimicrobial/anticancer) | Various mechanisms |

Propriétés

IUPAC Name |

(3-chloro-4-fluorophenyl)-cyclobutylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClFO/c12-9-6-8(4-5-10(9)13)11(14)7-2-1-3-7/h4-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGIHPGSAKSWCOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=CC(=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642536 | |

| Record name | (3-Chloro-4-fluorophenyl)(cyclobutyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-88-0 | |

| Record name | (3-Chloro-4-fluorophenyl)(cyclobutyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.